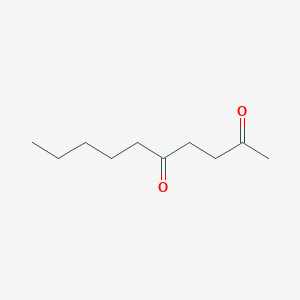
2,5-Decanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Decanedione can be synthesized through various methods. One common approach involves the electrochemical conversion of levulinic acid. This method follows the principles of green chemistry, using aqueous solutions and ambient temperature conditions . The electrochemical process involves the oxidative and reductive conversion of levulinic acid to produce this compound along with other products such as valeric acid and γ-valerolactone .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical synthesis. This method is preferred due to its efficiency and the ability to control reaction conditions precisely. The use of renewable biomass-derived levulinic acid as a starting material makes this process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,5-Decanedione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of its two ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used to reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups, often using reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield 2,5-decanediol, while oxidation can produce carboxylic acids .
Scientific Research Applications
2,5-Decanedione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Decanedione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s diketone structure allows it to form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. This process can result in cross-linking and denaturation of proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
2,5-Hexanedione: Another diketone with a shorter carbon chain.
2,7-Octanedione: A diketone with a slightly longer carbon chain.
Uniqueness of 2,5-Decanedione: this compound’s longer carbon chain compared to similar diketones like 2,5-Hexanedione and 2,7-Octanedione provides it with unique physical and chemical properties. These properties make it particularly useful in industrial applications where specific reactivity and stability are required .
Properties
IUPAC Name |
decane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-10(12)8-7-9(2)11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFVJDPTHVIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452506 |
Source


|
| Record name | 2,5-decanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-16-7 |
Source


|
| Record name | 2,5-decanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














